The significance of 3-chloro-2,6-difluorobenzaldehyde in scientific research lies in its potential applications. The presence of the chlorine and fluorine atoms alters the electronic properties of the molecule compared to benzaldehyde, making it a valuable intermediate for the synthesis of various functional molecules. These can include pharmaceuticals, agrochemicals, and advanced materials [].
3-Chloro-2,6-difluorobenzaldehyde has a characteristic benzene ring structure with a formyl group (CHO) attached at one position. The chlorine atom is located at the 3rd position and the fluorine atoms are at the 2nd and 6th positions relative to the formyl group [].
Here are some key features of its structure:
For example, a reaction with methanol (CH3OH) could yield a corresponding hemiacetal:
ClC6H2(F)2CHO + CH3OH --> ClC6H2(F)2CH(OH)(OCH3)
Aldol condensation: Under specific conditions, the aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules.
Reductive amination: The formyl group can be converted to a primary amine group through reductive amination reactions.
The specific reaction conditions and reagents required would depend on the desired product.
As 3-chloro-2,6-difluorobenzaldehyde is an intermediate, a specific mechanism of action in biological systems is not applicable. Its role lies in its potential to be transformed into various functional molecules that may have specific mechanisms depending on their application.
3-chloro-2,6-difluorobenzaldehyde is classified under the Globally Harmonized System (GHS) with the following hazard codes []:
3-Chloro-2,6-difluorobenzaldehyde is a synthetic organic compound. Its synthesis has been reported in various scientific publications, and researchers have employed different methods to obtain this compound. For instance, one study describes its preparation through the formylation of 3-chloro-2,6-difluorobenzene using N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3) [].
Scientific research into 3-chloro-2,6-difluorobenzaldehyde is ongoing, and potential applications are being explored in various fields. Here are some examples:
Irritant